Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via an acetamido moiety to the thiophene core. Its synthesis typically involves multicomponent reactions or stepwise functionalization of the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate scaffold .
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-2-24-20(23)18-13-5-3-4-6-16(13)27-19(18)21-17(22)10-12-7-8-14-15(9-12)26-11-25-14/h7-9H,2-6,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHNNQFZJOCRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Acetamido Group: The benzo[d][1,3]dioxole derivative is then reacted with acetic anhydride to introduce the acetamido group.
Construction of the Tetrahydrobenzo[b]thiophene Core: This involves a multi-step process starting with the formation of a thiophene ring, followed by hydrogenation to obtain the tetrahydrobenzo[b]thiophene structure.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to active sites, while the acetamido and tetrahydrobenzo[b]thiophene groups could enhance specificity and potency. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
The structural and functional diversity of tetrahydrobenzo[b]thiophene derivatives allows for detailed comparisons. Below is a systematic analysis of key analogues:
Key Observations :
- Synthetic yields vary significantly: Hantzsch cyclization () achieves up to 98% yield, while Petasis reactions () yield 22%, reflecting differences in reaction efficiency and purification challenges.
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
Key Observations :
- The piperonyl group in the target compound introduces unique $ ^1 \text{H-NMR} $ signals (e.g., 5.96 ppm for dioxolane CH₂) absent in phenyl or pyridinyl analogues .
- Melting points correlate with substituent polarity: IIIb (polar carboxamide) melts at 200–202°C, while IIIe (nonpolar benzylpiperidinyl) melts at 80–82°C .
Biological Activity
Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 467.0 g/mol. It features several functional groups, including an amide and a carboxylate ester, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N2O5S |
| Molecular Weight | 467.0 g/mol |
| CAS Number | 1329941-12-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The benzo[d][1,3]dioxole moiety may facilitate binding to enzymes or receptors through hydrogen bonding and π-π interactions, enhancing the compound's affinity and specificity for its targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of the compound exhibit significant antimicrobial properties. For instance, minimum inhibitory concentration (MIC) assays have shown that certain analogs effectively inhibit bacterial and fungal growth. Such compounds are compared against standard antibiotics to evaluate their efficacy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Mechanisms :
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyanoacetylation | 1-cyanoacetyl-3,5-dimethylpyrazole, ethanol | 72–94 | |
| Coupling | DMF, 60°C, 6–12 hours | 65–80 |
Which analytical techniques are critical for confirming the compound’s structural integrity?
Level: Basic
Answer:
Rigorous characterization employs:
- NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) verify proton environments (e.g., NH at δ 5.98 ppm) and carbon backbones .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- HPLC : Monitors purity (>99%) and identifies side products .
- IR Spectroscopy : Detects functional groups (e.g., C=O at ~1700 cm⁻¹) .
How can reaction conditions be optimized to improve yield and selectivity?
Level: Advanced
Answer:
Optimization strategies include:
- Temperature Control : Lower temperatures (60–80°C) reduce side reactions during coupling steps .
- Catalyst Screening : Piperidine/acetic acid systems enhance Knoevenagel condensation efficiency .
- Solvent Selection : DMF improves solubility of aromatic intermediates, while toluene minimizes polar byproducts .
- Reaction Monitoring : Thin-layer chromatography (TLC) tracks progress, allowing timely termination to prevent degradation .
Data-Driven Example : Replacing ethanol with DMF in the coupling step increased yield from 65% to 80% due to better reactant solvation .
How should researchers resolve contradictions in spectral data during characterization?
Level: Advanced
Answer:
Discrepancies (e.g., unexpected NMR shifts or MS fragments) require:
- 2D NMR Techniques : COSY and HSQC clarify proton-carbon correlations, distinguishing overlapping signals .
- Isotopic Labeling : 15N or 13C labeling confirms ambiguous groups (e.g., acetamide vs. urea linkages) .
- Cross-Validation : Compare data with structurally similar compounds (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives) .
Case Study : A 1H NMR signal at δ 2.72 ppm initially attributed to CH2 was re-assigned to thiophene-adjacent protons using HSQC, resolving a misidentification .
What methodologies are used to evaluate the compound’s biological activity?
Level: Advanced
Answer:
Mechanistic studies involve:
- Enzyme Inhibition Assays : Measure IC50 against targets like acetylcholinesterase (AChE) using Ellman’s method .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for NMDAR modulation) quantify affinity .
- Single-Channel Electrophysiology : Assess ion channel effects (e.g., reduced Ca²⁺ permeability in GluN1/GluN2A receptors) .
Key Finding : The compound reduces NMDAR single-channel conductance by 40% at 10 µM, suggesting partial inhibition as a neuroprotective strategy .
How do structural modifications influence activity in comparative studies?
Level: Advanced
Answer:
Comparative analysis of derivatives reveals:
Q. Table 2: Activity Comparison of Analogues
| Derivative | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Benzo[d][1,3]dioxol-5-yl variant | AChE | 18 µM | |
| 3-Nitrobenzamido-substituted thiophene | AChE | 6 µM | |
| Benzimidazole-containing analogue | HeLa cells | 12 µM |
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Level: Advanced
Answer:
Scale-up requires:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyanoacetylation) .
- Green Solvents : Ethanol/water mixtures replace DMF to reduce toxicity .
- Quality-by-Design (QbD) : DOE (Design of Experiments) identifies critical parameters (e.g., pH, stirring rate) for reproducibility .
Example : Switching from batch to flow synthesis increased throughput by 50% while maintaining 85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
